molecular formula C10H10N2O3 B14887562 Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate

Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate

Cat. No.: B14887562
M. Wt: 206.20 g/mol
InChI Key: AUDKEAQANNXLQT-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of pyridine, characterized by the presence of a cyano group and a methoxy group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-methoxypyridin-4-yl)acetate: Similar structure but lacks the cyano group.

    Methyl 2-(4-methoxypyridin-3-yl)acetate: Similar structure with different substitution pattern on the pyridine ring.

    Methyl 2-(5-cyano-4-methoxypyridin-3-yl)acetate: Similar structure with different positioning of the cyano and methoxy groups.

Uniqueness

Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate is unique due to the specific positioning of the cyano and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-7(4-10(13)15-2)8(5-11)6-12-9/h3,6H,4H2,1-2H3

InChI Key

AUDKEAQANNXLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CC(=O)OC)C#N

Origin of Product

United States

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